molecular formula C17H16O3 B2632078 (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 137109-37-6

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B2632078
CAS RN: 137109-37-6
M. Wt: 268.312
InChI Key: RJXHSDFJYBWDGV-JXMROGBWSA-N
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Description

“(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H16O3 . It has an average mass of 268.307 Da and a monoisotopic mass of 268.109955 Da . This compound is also known by other names such as Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, 2-Hydroxy-6-methoxybenzaldehyde, and 1-(2-Hydroxy-4-methoxyphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-hydroxy-4-methoxyphenyl group, a 4-methylphenyl group, and a prop-2-en-1-one group . The InChI string representation of its structure is "InChI=1S/C17H16O3/c1-12-3-5-13(6-4-12)7-10-16(18)15-9-8-14(20-2)11-17(15)19/h3-11,19H,1-2H3/b10-7+".

Scientific Research Applications

Crystallography and Molecular Structure

Research in crystallography has focused on the geometric parameters and molecular structures of compounds similar to (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Studies reveal that these molecules often exhibit trans configurations around the central double bond and form dimers through hydrogen bonding in their crystal structures. Such insights are crucial for understanding the compound's physical properties and reactivity (H. Yathirajan et al., 2007).

Synthesis and Characterization

The synthesis and characterization of these compounds have been extensively studied, demonstrating various methods to prepare and identify their structural features using spectroscopic and X-ray diffraction techniques. For instance, the synthesis of polymorphs and analysis of their molecular conformations provide valuable data on the versatility and stability of these compounds (K. Ravikumar et al., 2005).

Antioxidant Activity

Some derivatives of this compound have been synthesized and tested for their antioxidant activity. The presence of methoxy- and hydroxyl-substituted groups on the chalcone backbone is found to enhance the compound's ability to scavenge free radicals, indicating potential for therapeutic applications (Chiara Sulpizio et al., 2016).

Nonlinear Optical Properties

The nonlinear optical properties of chalcone derivatives, including those similar to the specified compound, have been investigated using various techniques like Z-scan. These studies are aimed at understanding the compounds' potential applications in photonics and optoelectronics, where their molecular structure plays a significant role in determining their optical responses (Elizabeth Mathew et al., 2019).

properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-5-13(6-4-12)7-10-16(18)15-9-8-14(20-2)11-17(15)19/h3-11,19H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXHSDFJYBWDGV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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